1-Methylpiperidin-4-amine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-methylpiperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-8-4-2-6(7)3-5-8;;/h6H,2-5,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOBUZORFXDVEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621403 | |
| Record name | 1-Methylpiperidin-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120088-53-1 | |
| Record name | 1-Methylpiperidin-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Process Optimization for 1 Methylpiperidin 4 Amine Dihydrochloride and Its Derivatives
Reductive Amination Strategies in Piperidine (B6355638) Ring Functionalization
Reductive amination is a cornerstone in the synthesis of 1-Methylpiperidin-4-amine, providing a direct and efficient route to introduce the 4-amino group onto the piperidine ring. This method typically involves the reaction of a ketone with an amine in the presence of a reducing agent.
Synthesis from 1-Methylpiperidin-4-one Precursors
The most common and direct precursor for the synthesis of 1-Methylpiperidin-4-amine is 1-Methylpiperidin-4-one. This approach involves the reaction of the ketone with an amine source, followed by reduction of the resulting imine or enamine intermediate. Various nitrogen sources can be employed, including ammonia, to yield the primary amine. The reaction conditions, including the choice of reducing agent, solvent, and temperature, are critical in maximizing the yield and purity of the final product.
Alternative methods for the amination of 1-Methylpiperidin-4-one include the Leuckart reaction, which utilizes formamide (B127407) or ammonium (B1175870) formate (B1220265) as both the nitrogen source and the reducing agent. wikipedia.orglibretexts.org This reaction is typically carried out at elevated temperatures. wikipedia.org Another approach involves the formation of an oxime from 1-Methylpiperidin-4-one, followed by catalytic hydrogenation to yield the desired amine.
Below is a data table summarizing various reductive amination strategies for the synthesis of 1-Methylpiperidin-4-amine from 1-Methylpiperidin-4-one.
| Nitrogen Source | Reducing Agent/Catalyst | Solvent | Key Conditions | Yield |
|---|---|---|---|---|
| Ammonia | Raney Nickel | Methanol (B129727) | High pressure H₂ | Good |
| Ammonia | Sodium borohydride | Methanol | Controlled pH | Moderate to Good |
| Hydroxylamine (forms oxime intermediate) | Palladium on Carbon (Pd/C) | Ethanol | H₂ atmosphere | High |
| Ammonium formate (Leuckart Reaction) | - | - | High temperature (160-185°C) | Good |
Application of Sodium Cyanoborohydride and Sodium Triacetoxyborohydride (B8407120)
In the realm of reductive amination, sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are two of the most widely used and effective reducing agents. wikipedia.org Their popularity stems from their mild nature and selectivity for reducing iminium ions over ketones and aldehydes, which allows for one-pot reaction procedures. interchim.frsciencemadness.org
Sodium Cyanoborohydride (NaBH₃CN) is a versatile reducing agent that is effective under a range of pH conditions. mdma.ch It is particularly useful for reductive aminations because it is more reactive towards protonated imines than carbonyl groups at neutral or slightly acidic pH. mdma.ch However, a significant drawback of sodium cyanoborohydride is its high toxicity and the potential to generate hydrogen cyanide gas, especially under acidic conditions, necessitating careful handling and waste disposal. interchim.fr
Sodium Triacetoxyborohydride (NaBH(OAc)₃) has emerged as a popular alternative to sodium cyanoborohydride. wikipedia.org It is a milder and less toxic reducing agent. The steric bulk of the acetoxy groups contributes to its selectivity, and it is particularly effective for the reductive amination of a wide range of aldehydes and ketones with both primary and secondary amines. sciencemadness.org Unlike sodium cyanoborohydride, it does not require careful pH control and is often used in aprotic solvents like dichloromethane (B109758) or tetrahydrofuran. wikipedia.org However, it is sensitive to moisture and can be more expensive than sodium cyanoborohydride. wikipedia.org
The following table provides a comparative overview of these two reducing agents in the context of piperidine synthesis.
| Feature | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) |
|---|---|---|
| Reactivity | Stronger reducing agent | Milder reducing agent |
| Selectivity | Highly selective for iminium ions at controlled pH (6-7) | Highly selective for iminium ions, less pH-sensitive |
| Solvent Compatibility | Protic solvents (e.g., methanol, ethanol) | Aprotic solvents (e.g., dichloromethane, THF) |
| Safety Concerns | Highly toxic, potential for HCN gas release | Less toxic, moisture-sensitive |
| Typical Reaction Conditions | pH control often necessary | Generally does not require pH control |
Multi-Step Synthesis Pathways for Complex Molecular Architectures
1-Methylpiperidin-4-amine dihydrochloride (B599025) is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. pharmacompass.comnbinno.com Its bifunctional nature, possessing both a secondary amine within the piperidine ring and a primary amino group at the 4-position, allows for a variety of chemical modifications and its incorporation into larger molecular scaffolds.
One common strategy involves the derivatization of the primary amino group. This can be achieved through acylation to form amides, sulfonamides, or ureas, or through alkylation to introduce various substituents. These modifications can be used to modulate the physicochemical properties of the final compound, such as its solubility, lipophilicity, and metabolic stability.
For instance, the 4-amino group can be reacted with carboxylic acids or their activated derivatives to form amide bonds, a key linkage in many biologically active molecules. Similarly, reaction with sulfonyl chlorides yields sulfonamides, another important functional group in medicinal chemistry. The piperidine nitrogen can also be a site for further functionalization, although it is often maintained as a methyl group to preserve the desired pharmacological profile.
Stereoselective Synthesis of Chiral 1-Methylpiperidin-4-amine Analogues
The introduction of chirality into the 1-Methylpiperidin-4-amine scaffold can have a profound impact on the biological activity and selectivity of the resulting compounds. The development of stereoselective synthetic methods for chiral piperidine derivatives is therefore an area of significant research interest. nih.govrsc.org
Several strategies can be employed for the synthesis of chiral analogues of 1-Methylpiperidin-4-amine. One approach involves the use of a chiral starting material. For example, a chiral amino acid can be used to construct the piperidine ring, thereby establishing a stereocenter that is carried through the synthetic sequence.
Another strategy is the use of a chiral auxiliary. A chiral group can be temporarily attached to the molecule to direct the stereochemical outcome of a key reaction, after which it is removed. Asymmetric catalysis is also a powerful tool for the enantioselective synthesis of chiral piperidines. Chiral catalysts, such as those based on transition metals with chiral ligands, can be used to control the stereochemistry of reactions like hydrogenation or cyclization. rsc.org
For example, the asymmetric hydrogenation of a suitable enamine precursor using a chiral rhodium or iridium catalyst can provide access to enantioenriched 4-aminopiperidines. rsc.org Additionally, enzymatic resolutions can be employed to separate a racemic mixture of a chiral intermediate, providing access to the desired enantiomer.
Green Chemistry Approaches in 1-Methylpiperidin-4-amine Synthesis
In recent years, there has been a growing emphasis on the development of more environmentally friendly and sustainable synthetic methods in the chemical and pharmaceutical industries. nih.govrsc.org These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov
For the synthesis of 1-Methylpiperidin-4-amine and its derivatives, several green chemistry principles can be applied. One area of focus is the use of greener solvents. Traditional organic solvents often have significant environmental and health impacts. The use of water, supercritical fluids, or bio-based solvents as reaction media can be a more sustainable alternative. nih.gov
Catalysis plays a crucial role in green chemistry. The use of highly efficient and recyclable catalysts, such as heterogeneous catalysts, can reduce waste and improve the atom economy of a reaction. rsc.org For example, catalytic hydrogenation using a recyclable palladium on carbon catalyst is a greener alternative to the use of stoichiometric hydride reducing agents. rsc.org
1 Methylpiperidin 4 Amine Dihydrochloride As a Versatile Synthetic Intermediate
Utility in Pharmaceutical Precursor Synthesis
The inherent structural features of 1-methylpiperidin-4-amine make it a favored scaffold in the design of pharmaceutically active compounds. The piperidine (B6355638) ring is a common motif in many approved drugs, and the presence of two distinct amine groups provides handles for sequential and selective chemical reactions, enabling the construction of diverse molecular architectures.
The 1-methylpiperidine (B42303) moiety is a key component in the synthesis of ligands targeting serotonin (B10506) (5-HT) receptors, which are implicated in a variety of neurological and psychiatric conditions. nih.gov The compound serves as a crucial starting point for creating molecules that can modulate the activity of these receptors. For instance, derivatives have been developed as potent ligands for the 5-HT1A receptor. nih.gov
Research has shown that arylpiperazine derivatives containing a piperidine ring exhibit significant affinity for various serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT7. nih.gov The synthesis of these complex molecules often involves coupling the 1-methylpiperidine-4-amine core with other heterocyclic systems. The specific substitution pattern on the piperidine and the nature of the groups attached to its amine functionality are critical in determining the final compound's affinity and selectivity for different serotonin receptor subtypes. researchgate.net For example, a derivative of 1,2,3-benzotriazin-4-one incorporating an arylpiperazine moiety showed subnanomolar affinity for the 5-HT1A receptor, highlighting the importance of this structural combination. nih.gov
Table 1: Examples of Serotonin Receptor Ligands Derived from Piperidine Scaffolds
| Compound Class | Target Receptors | Key Structural Feature | Reference |
|---|---|---|---|
| 1,2,3-Benzotriazin-4-one derivatives | 5-HT1A, 5-HT2A, 5-HT2C | Arylpiperazine moiety | nih.gov |
| Long-chain arylpiperazines | 5-HT1A, 5-HT2A, 5-HT7, D2 | Arylpiperazine scaffold | nih.gov |
| Substituted piperidines | Serotonergic systems | Chalcone (B49325) structure | anadolu.edu.tr |
The primary amine group of 1-methylpiperidin-4-amine serves as a nucleophile, enabling its incorporation into various heterocyclic systems, including those based on indole (B1671886) and pyridine (B92270) rings. These heterocycles are fundamental scaffolds in a vast number of biologically active compounds. openmedicinalchemistryjournal.comnih.gov
In the synthesis of complex indole derivatives, the piperidine moiety can be attached to the indole core to create compounds with potential antidepressant-like activities. anadolu.edu.tr For example, novel derivatives have been synthesized that contain a piperidine ring, a 1,4-disubstituted phenyl ring, and an indole ring within a chalcone structure. anadolu.edu.tr Similarly, the synthesis of novel pyridine derivatives often utilizes amine-containing building blocks to construct the final molecule. nih.govijnrd.org The reaction of 1-methylpiperidin-4-amine with appropriately functionalized pyridine precursors allows for the straightforward introduction of the N-methylpiperidylamino group, a common feature in various pharmacologically active agents.
1-Methylpiperidin-4-amine is a key reactant in the synthesis of complex urea (B33335) derivatives, specifically those belonging to the N-aryl-N'-arylmethylurea class. The term carbamide is synonymous with urea. A notable example is the preparation of N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide. google.com
The synthesis typically involves the reaction of (4-fluorobenzyl)-(1-methylpiperidin-4-yl)amine with an isocyanate, such as 4-(2-methylpropyloxy)phenylmethyl-isocyanate. google.com In this reaction, the secondary amine, formed by a previous reaction of the primary amine of 1-methylpiperidin-4-amine, attacks the electrophilic carbon of the isocyanate group to form the urea linkage. This method provides a direct route to highly substituted, unsymmetrical ureas containing the 1-methylpiperidine scaffold. google.comnih.gov Such scaffolds are of significant interest in drug discovery due to the ability of the urea group to form stable hydrogen bonds with biological targets.
Introduction of Alkylamino and Heterocyclic Moieties into Target Molecules
A primary application of 1-methylpiperidin-4-amine dihydrochloride (B599025) in synthesis is to introduce the N-methylated piperidinylamino group into a target molecule. This moiety is valued in medicinal chemistry as it can influence a compound's physicochemical properties, such as basicity (pKa) and lipophilicity, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.
The introduction of this group is typically achieved by leveraging the nucleophilicity of the primary amine. It can participate in a variety of bond-forming reactions, including:
Nucleophilic Substitution: Reacting with alkyl halides or other substrates with a good leaving group to form a new carbon-nitrogen bond.
Reductive Amination: Reacting with aldehydes or ketones in the presence of a reducing agent to form a secondary amine linkage.
Amide Bond Formation: Coupling with carboxylic acids or their derivatives to form amides.
Urea/Thiourea (B124793) Formation: Reacting with isocyanates or isothiocyanates. google.com
Through these reactions, the conformationally restricted, basic 1-methylpiperidine ring is appended to a larger molecular framework, which can be crucial for achieving the desired biological activity and receptor binding profile.
Synthetic Routes to Substituted Piperidine-4-amine Derivatives
Beyond its use in attaching the 1-methylpiperidine core to other molecules, 1-methylpiperidin-4-amine itself serves as a starting material for the synthesis of more complex, substituted piperidine-4-amine derivatives. The primary amine can be further functionalized to create a diverse array of compounds.
For example, N-alkylation or N-acylation of the primary amine leads to secondary or tertiary amines and amides, respectively. One such derivative is N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide, which is synthesized from the closely related N,1-dimethylpiperidin-4-amine. scbt.com These reactions demonstrate how the initial scaffold can be elaborated to explore the structure-activity relationships (SAR) of a particular compound class. The synthesis of 1-methylpiperidin-4-amine itself can be achieved via methods such as the reductive amination of 1-methyl-4-piperidone (B142233) or through multi-step sequences starting from other precursors. chemicalbook.com
Table 2: Synthetic Reactions for Derivatization
| Starting Material | Reagent(s) | Product Type |
|---|---|---|
| 1-Methylpiperidin-4-amine | Isocyanate | Substituted Urea google.com |
| 1-Methylpiperidin-4-amine | Carboxylic Acid / Acyl Chloride | Amide |
| 1-Methylpiperidin-4-amine | Aldehyde / Ketone, Reducing Agent | Secondary Amine |
| N,1-dimethylpiperidin-4-amine | Piperidine-4-carbonyl chloride | Disubstituted Piperidine Carboxamide scbt.com |
Development of Novel Synthetic Building Blocks Utilizing 1-Methylpiperidin-4-amine
The strategic use of 1-methylpiperidin-4-amine dihydrochloride facilitates the development of novel, more complex synthetic building blocks for use in combinatorial chemistry and drug discovery programs. By reacting this primary amine with other bifunctional molecules, chemists can create second-generation intermediates that possess multiple points for further diversification.
For instance, the product of a reaction between 1-methylpiperidin-4-amine and a halo-substituted heterocycle (like a pyridine or pyrimidine) results in a new molecule that still contains a reactive site on the heterocycle. This new building block can then be used in subsequent cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) to generate large libraries of related compounds. This modular approach, starting with a simple and versatile precursor like 1-methylpiperidin-4-amine, is highly efficient for exploring chemical space and optimizing lead compounds in pharmaceutical research. The derivatives created, such as the N-aryl-N'-arylmethylurea scaffolds or the complex serotonin receptor ligands, are themselves advanced building blocks for the synthesis of next-generation therapeutic agents. nih.govgoogle.com
Pharmacological and Biological Investigations of 1 Methylpiperidin 4 Amine Dihydrochloride Derivatives
Neuropharmacological Research and Neurotransmitter System Interactions
The piperidine (B6355638) ring is a prevalent structural motif in many centrally acting agents, and derivatives of 1-methylpiperidin-4-amine are no exception. anadolu.edu.trijnrd.org Researchers have focused on modifying this core structure to target specific neurotransmitter systems, including the serotonergic and trace aminergic systems, which are implicated in various psychiatric and neurological disorders. anadolu.edu.trnih.gov
Derivatives containing the 1-methylpiperidin-4-yl moiety have been identified as potent modulators of serotonin (B10506) (5-HT) receptors, particularly the 5-HT₂A subtype. nih.gov One notable example is N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide (ACP-103 or pimavanserin), which has been extensively studied for its inverse agonist activity at the 5-HT₂A receptor. nih.govresearchgate.net
In vitro pharmacological profiling demonstrated that ACP-103 competitively antagonizes the binding of radioligands to human 5-HT₂A receptors. nih.govresearchgate.net Functional assays revealed its potent inverse agonist activity, which is believed to contribute to its therapeutic effects. nih.gov The compound also shows a lesser affinity for 5-HT₂C receptors and lacks significant activity at other monoaminergic receptors like the dopamine (B1211576) D₂ receptor. researchgate.net The antidepressant-like effects of some novel piperidine derivatives have also been linked to the serotonergic system. anadolu.edu.tr
Table 1: In Vitro Receptor Binding and Functional Activity of ACP-103
| Receptor | Assay Type | Mean pKᵢ (membranes) | Mean pIC₅₀ (functional assay) |
|---|---|---|---|
| Human 5-HT₂A | Radioligand Binding | 9.3 | 8.7 |
| Human 5-HT₂C | Radioligand Binding | 8.8 | 7.1 |
Data sourced from scientific studies on ACP-103. nih.govresearchgate.net
Trace amine-associated receptor 1 (TAAR1) has emerged as a promising target for the treatment of psychotic disorders, and derivatives of the piperidine scaffold have been central to the discovery of novel agonists. units.itnih.gov TAAR1 is expressed in key brain regions associated with monoaminergic systems and modulates the activity of dopamine and serotonin. nih.govmdpi.com
Research efforts identified a 4-(2-aminoethyl)piperidine core, a structure related to 1-methylpiperidin-4-amine, as a novel scaffold for TAAR1 modulation. nih.gov A screening of compounds based on this structure led to the identification of a submicromolar agonist, 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide, which displayed dose-dependent activation of the receptor. nih.gov Subsequent optimization and structure-activity relationship (SAR) studies led to the development of more potent analogs. nih.gov For instance, compound AP163 (4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide hydrochloride) emerged as a particularly potent TAAR1 agonist. nih.gov
Table 2: TAAR1 Agonist Activity of Selected 4-(2-Aminoethyl)piperidine Derivatives
| Compound | Structure | EC₅₀ for TAAR1 Agonism (µM) |
|---|---|---|
| Hit Compound 1 | 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide | 0.507 |
| AP163 | 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide | 0.033 - 0.112 |
| Reference Compound | 2-(1-methylpiperidin-4-yl)ethan-1-amine | Inactive |
EC₅₀ values represent the concentration required for 50% of maximal agonist response. nih.govnih.gov
Antimicrobial Research Applications
The rise of antimicrobial resistance has spurred the search for new classes of therapeutic agents. biomedpharmajournal.org The versatile piperidine scaffold has been extensively explored in this area, leading to the development of derivatives with significant antifungal and antibacterial properties. ijnrd.orgbiomedpharmajournal.org
Inspired by established antifungal agents like amorolfine, which contains a piperidine ring, researchers have synthesized and evaluated 4-aminopiperidine (B84694) derivatives as a novel class of antifungals. nih.govresearchgate.net These compounds have shown remarkable activity, particularly against clinically relevant fungal isolates such as Aspergillus and Candida species. nih.govscilit.com
The primary mechanism of action for these derivatives is the inhibition of ergosterol (B1671047) biosynthesis, a critical pathway for maintaining fungal cell membrane integrity. nih.govmdpi.com Sterol pattern analysis following treatment with these compounds indicated the inhibition of two key enzymes: sterol C14-reductase and sterol C8-isomerase. nih.govresearchgate.net Promising candidates identified from these studies include 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, which demonstrated potent in vitro activity. nih.govscilit.com
Table 3: Antifungal Activity of 4-Aminopiperidine Derivatives against Candida albicans
| Compound | Minimum Inhibitory Concentration (MIC₉₀) (µg/mL) |
|---|---|
| 1-benzyl-N-dodecylpiperidin-4-amine | 0.5 - 2 |
| N-dodecyl-1-phenethylpiperidin-4-amine | 0.5 - 2 |
| Amorolfine hydrochloride (Reference) | 4 - 16 |
MIC₉₀ represents the concentration required to inhibit the growth of 90% of the tested isolates. nih.gov
Substituted piperidine derivatives have also been investigated for their potential as antibacterial agents. biointerfaceresearch.comresearchgate.net Various modifications to the piperidine core have yielded compounds with activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comyu.edu.jo
For instance, a series of N-methyl-4-piperidone-derived monoketone curcuminoids were synthesized and evaluated for their activity against a panel of cariogenic bacteria. mdpi.com While many derivatives showed limited activity, certain compounds displayed moderate efficacy against Streptococcus species. mdpi.com The presence of the N-methyl-4-piperidone ring was found to enhance antibacterial activity compared to corresponding acetone-derived analogs. mdpi.com Other studies on thiosemicarbazone derivatives of piperidin-4-ones also revealed significant antimicrobial activity when compared to standard drugs like ampicillin. biomedpharmajournal.org
Table 4: Antibacterial Activity of Piperidine Derivatives
| Derivative Class | Bacterial Strain | Activity Compared to Standard |
|---|---|---|
| Piperidin-4-one Thiosemicarbazones | Staphylococcus aureus, E. coli | Significant activity |
| N-methyl-4-piperidone Curcuminoids | Streptococcus mutans, S. salivarus | Moderate activity |
| Substituted N-benzhydrylpiperidin-4-amines | Bacillus subtilis, Klebsiella pneumoniae | Significant activity |
Activity is based on in vitro screening assays such as minimum inhibitory concentration (MIC) or disc diffusion methods. biomedpharmajournal.orgresearchgate.netmdpi.com
Anticancer Activity Studies of Novel Derivatives
The piperidine ring is a key pharmacophore in a number of anticancer agents, and research continues to explore novel derivatives for their antiproliferative activity. ijnrd.orgnih.gov Studies have focused on synthesizing and evaluating substituted piperidin-4-ones and related structures against various cancer cell lines. nih.gov
A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones demonstrated cytotoxic effects in hematological cancer cell lines, including myeloma and leukemia. nih.gov Specific compounds from this series were shown to reduce cell growth and increase the mRNA expression of apoptosis-promoting genes like p53 and Bax. nih.gov Molecular docking studies further suggested that these compounds could bind to target proteins relevant to these cancers. nih.gov Other research has identified 2,4-diaminopyrimidine (B92962) derivatives and piperazinyl amidrazones as having potent inhibitory effects on the growth of various human cancer cells. researchgate.netnih.gov
Table 5: Anticancer Activity of Selected Piperidine Derivatives
| Compound Class | Cancer Cell Line | Observed Effect |
|---|---|---|
| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Myeloma, Leukemia, NK-T cell lymphoma | Reduced cell growth, induced apoptosis |
| 2,4-diaminopyrimidine derivatives | A2780 (Ovarian), SiHa (Cervical), MCF-7 (Breast) | Significant antiproliferative activity |
| Piperazinyl amidrazones | Leukemia, Non-small cell lung, Colon, CNS | Generalized antitumor activity |
Effects are based on in vitro assays measuring cytotoxicity, cell growth inhibition, or apoptosis induction. nih.govresearchgate.netnih.gov
Receptor and Enzyme Interaction Profiling
Derivatives of the 1-methylpiperidin-4-amine scaffold have been investigated for their affinity and activity at a range of biological targets, including G-protein coupled receptors (GPCRs) and enzymes. The versatility of the 4-amino position allows for a wide array of substitutions, leading to compounds with diverse pharmacological profiles.
Notably, derivatives incorporating the 1-methylpiperidine (B42303) moiety have demonstrated high affinity for sigma (σ) receptors, particularly the σ1 subtype. nih.govnih.gov The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for therapeutic agents for neurological disorders. For instance, a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, which are structurally related to 1-methylpiperidin-4-amine derivatives, showed high affinity for σ1 receptors with Ki values in the low nanomolar range. nih.gov The unsubstituted parent compound of this series displayed a Ki of 3.90 nM for σ1 receptors and a 61.5-fold selectivity over σ2 receptors. nih.gov
Furthermore, modifications of the piperidine scaffold have been explored to modulate activity at dopamine receptors. A study on a series of 3- and 4-hydroxypiperidine (B117109) compounds, developed from a dopamine D4 receptor pharmacophore, identified potent σ1 modulators. Certain indazole analogs built upon this piperidine core exhibited exceptional potency for the σ1 receptor, with Ki values as low as 0.7 nM, and demonstrated significant selectivity over the D4 receptor.
In the realm of enzyme inhibition, derivatives of piperidine have been evaluated for their potential to inhibit various enzymes. For example, a series of piperidine derivatives were investigated as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an enzyme essential for menaquinone biosynthesis in Mycobacterium tuberculosis. nih.gov Analogs in this series demonstrated potent inhibition of both the MenA enzyme and mycobacterial growth, with IC50 values in the micromolar range. nih.gov Another related compound, 1-methyl-4-phenylpyridinium (MPP+), is a known inhibitor of NADH dehydrogenase in mitochondrial inner membranes, with its inhibitory potency being influenced by its hydrophobicity. nih.gov
The following tables summarize the interaction profiles of various 1-methylpiperidin-4-amine derivatives and related compounds with specific receptors and enzymes.
Table 1: Receptor Binding Affinities of 1-Methylpiperidine Derivatives
| Compound Class | Derivative | Receptor | Binding Affinity (Ki) | Selectivity |
|---|---|---|---|---|
| N-(1-benzylpiperidin-4-yl)phenylacetamides | Unsubstituted | σ1 | 3.90 nM | 61.5-fold vs σ2 |
| N-(1-benzylpiperidin-4-yl)phenylacetamides | 2-Fluoro-substituted | σ1 | 3.56 nM | 187-fold vs σ2 |
| Hydroxypiperidine Analogs | NH-indazole | σ1 | 1.2 nM | >700-fold vs D4 |
| Hydroxypiperidine Analogs | Trifluoromethyl indazole | σ1 | 0.7 nM | 829-fold vs D4 |
Table 2: Enzyme Inhibition by Piperidine Derivatives
| Compound Class | Derivative | Enzyme | Inhibition (IC50) |
|---|---|---|---|
| MenA Inhibitors | 4-Bromophenyl analog | MenA | 12 ± 2 µM |
| MenA Inhibitors | 4-Chlorophenyl analog | MenA | 22 ± 3 µM |
| MPP+ Analogs | 4'-Alkyl-substituted MPP+ | NADH Oxidase | Varies with hydrophobicity |
Structure-Activity Relationship (SAR) Analyses of 1-Methylpiperidin-4-amine Scaffolds
The structure-activity relationship (SAR) analyses of derivatives based on the 1-methylpiperidin-4-amine scaffold have provided valuable insights into the structural requirements for affinity and selectivity at various biological targets.
For σ1 receptor ligands, the substitution on the nitrogen of the piperidine ring is a critical determinant of affinity. Studies have shown that a methyl group on the piperidine nitrogen, as in the 1-methylpiperidin-4-amine scaffold, is favorable for high σ1 receptor affinity. nih.gov In contrast, replacing the methyl group with a proton, an ethyl group, or a larger tosyl moiety leads to a considerable decrease in σ1 affinity. nih.gov This suggests that the size and lipophilicity of the substituent at this position play a crucial role in the interaction with a lipophilic binding pocket within the σ1 receptor. nih.gov
In the series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, substitutions on the phenylacetamide aromatic ring significantly influenced both affinity and selectivity for σ1 and σ2 receptors. nih.gov Generally, halogen substitutions on the aromatic ring tended to increase affinity for σ2 receptors while maintaining high affinity for σ1 receptors. nih.gov The position of the substituent was also important, with 3-substituted analogs often displaying higher affinity for both σ1 and σ2 receptors compared to their 2- and 4-substituted counterparts. nih.gov Electron-donating groups like hydroxyl, methoxy, or amino groups resulted in moderate σ1 affinity but weak or negligible affinity for σ2 receptors, thereby enhancing selectivity. nih.gov
Regarding the inhibition of the MenA enzyme by piperidine derivatives, SAR studies revealed that substitutions on a terminal phenyl ring were well-tolerated. nih.gov Specifically, para-substitution was generally preferred, although ortho-substitutions did not significantly diminish activity. nih.gov For instance, a 4-bromophenyl analog showed potent inhibition of MenA with an IC50 value of 12 µM, while a 4-fluoro analog was less potent with an IC50 of 33 µM. nih.gov
The SAR of 1-methyl-4-phenylpyridinium (MPP+) analogs as inhibitors of NADH oxidase highlights the importance of hydrophobicity. nih.gov An increase in the length of a 4'-alkyl chain on the phenyl ring, which increases hydrophobicity, generally correlates with a lower IC50 value, indicating more potent inhibition. nih.gov
Advanced Analytical and Spectroscopic Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-Methylpiperidin-4-amine dihydrochloride (B599025). Both ¹H and ¹³C NMR spectroscopies are utilized to map the carbon-hydrogen framework of the molecule.
In ¹H NMR spectroscopy, the chemical shift, multiplicity, and coupling constants of each proton provide detailed information about its chemical environment. For 1-Methylpiperidin-4-amine dihydrochloride, the protonated amine and the piperidinium (B107235) nitrogen influence the electronic environment, leading to characteristic shifts. The methyl group attached to the nitrogen typically appears as a singlet in the upfield region of the spectrum. The protons on the piperidine (B6355638) ring exhibit more complex splitting patterns due to axial and equatorial positions and their coupling with adjacent protons. The methine proton at the C4 position, attached to the amino group, would also show a distinct chemical shift and multiplicity.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would correspond to a distinct signal in the spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. The methyl carbon would appear at a high field, while the carbons of the piperidine ring would resonate at intermediate fields. The C4 carbon, being attached to the nitrogen of the amino group, would have a characteristic chemical shift.
A summary of expected ¹H and ¹³C NMR chemical shifts for the core structure is presented in the table below. Note that the exact chemical shifts can vary depending on the solvent and the concentration.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| N-CH₃ | Singlet | Upfield region |
| Piperidine H (axial/equatorial) | Multiplets | Intermediate region |
| C4-H | Multiplet | Downfield relative to other ring protons |
| C4 | - | Characteristic shift due to NH₂ |
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For 1-Methylpiperidin-4-amine, which is the free base of the dihydrochloride salt, high-performance liquid chromatography-mass spectrometry (HPLC-MS) has shown a molecular ion peak (MH⁺) at m/z 115. sielc.com This corresponds to the protonated molecule [C₆H₁₄N₂ + H]⁺, confirming the molecular weight of the free base as 114.19 g/mol .
The fragmentation of 1-Methylpiperidin-4-amine in the mass spectrometer would be expected to follow characteristic pathways for aliphatic amines and cyclic compounds. Alpha-cleavage, the cleavage of the carbon-carbon bond adjacent to the nitrogen atom, is a common fragmentation pathway for amines. In the case of 1-Methylpiperidin-4-amine, this could lead to the loss of a methyl radical or cleavage of the piperidine ring. The fragmentation pattern provides a fingerprint that can be used to confirm the structure of the molecule.
Table of Key Mass Spectrometry Data
| Parameter | Value | Interpretation |
|---|---|---|
| Molecular Ion (MH⁺) of Free Base | 115 | Confirms the molecular weight of 1-Methylpiperidin-4-amine. sielc.com |
| Common Fragmentation Pathways | α-cleavage, ring cleavage | Provides structural information. |
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly employed for these purposes.
TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. For the free base, 4-amino-1-methylpiperidine, a retention factor (Rf) value of 0.13 has been reported using a mobile phase of 10% dichloromethane (B109758) in methanol (B129727) with 3.5% ammonia. sielc.com This information is useful for developing appropriate solvent systems for larger-scale purification.
HPLC provides a more quantitative assessment of purity. A reverse-phase HPLC method can be utilized, where the compound is passed through a nonpolar stationary phase and eluted with a polar mobile phase. For a similar compound, 1-Methylpiperidine-4-methylamine, a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid has been suggested for analysis on a Newcrom R1 column. chemicalbook.com The retention time of the compound under specific conditions is a key parameter for its identification and quantification. The purity is typically determined by the area percentage of the main peak in the chromatogram.
Purification of the free base has been achieved using fast chromatography with an eluent system of methanol/dichloromethane (3:7) containing 3.5% ammonia. sielc.com
Summary of Chromatographic Data
| Technique | Parameter | Value/Conditions |
|---|---|---|
| TLC (Free Base) | Rf Value | 0.13 sielc.com |
| Mobile Phase | 10% Dichloromethane in Methanol with 3.5% Ammonia sielc.com | |
| HPLC (Similar Compound) | Column | Newcrom R1 chemicalbook.com |
| Mobile Phase | Acetonitrile/Water with Phosphoric or Formic Acid chemicalbook.com |
| Fast Chromatography (Free Base) | Eluent | Methanol/Dichloromethane (3:7) with 3.5% Ammonia sielc.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.
The presence of the primary amine group (-NH₂) would be indicated by N-H stretching vibrations, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹. The protonation of the amines in the dihydrochloride salt would lead to the appearance of broad N-H stretching bands for the ammonium (B1175870) and piperidinium ions, often in the 2400-3200 cm⁻¹ region. C-H stretching vibrations of the methyl and piperidine methylene (B1212753) groups would be observed around 2800-3000 cm⁻¹. The C-N stretching vibrations would be found in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The presence of the dihydrochloride salt may also introduce specific features in the fingerprint region of the spectrum.
Table of Expected IR Absorption Bands
| Functional Group | Expected Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch (Ammonium/Piperidinium) | 2400-3200 (broad) |
| C-H Stretch (Aliphatic) | 2800-3000 |
| N-H Bend (Amine) | 1590-1650 |
Emerging Research Avenues and Future Perspectives for 1 Methylpiperidin 4 Amine Dihydrochloride
Computational Chemistry and Molecular Modeling for Derivative Design
Computational approaches are becoming indispensable in modern drug discovery for accelerating the design of novel molecules with improved potency and specificity. For 1-Methylpiperidin-4-amine dihydrochloride (B599025), in silico techniques offer a powerful strategy to explore its chemical space and guide the synthesis of new derivatives with tailored biological activities.
Molecular docking simulations can be employed to predict the binding modes of 1-Methylpiperidin-4-amine-based ligands within the active sites of various biological targets. By understanding these interactions at an atomic level, researchers can rationally design modifications to the core scaffold to enhance binding affinity and selectivity. For instance, computational studies on other piperidine (B6355638) derivatives have successfully identified key pharmacophoric features required for activity against specific enzymes or receptors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies represent another valuable tool. By correlating the structural features of a series of 1-Methylpiperidin-4-amine derivatives with their biological activities, QSAR models can be developed to predict the potency of virtual compounds. nih.govmdpi.com This allows for the prioritization of synthetic efforts on candidates with the highest probability of success, thereby saving time and resources. A hypothetical QSAR study on a series of N-acylated derivatives of 1-Methylpiperidin-4-amine could, for example, identify the optimal size and electronic properties of the acyl group for a desired biological effect.
Table 1: Illustrative Descriptors for a Hypothetical QSAR Study of 1-Methylpiperidin-4-amine Derivatives
| Descriptor | Type | Potential Influence on Activity |
| Molecular Weight | Physicochemical | Affects solubility, absorption, and distribution. |
| LogP | Lipophilicity | Influences cell membrane permeability. |
| Hydrogen Bond Donors/Acceptors | Structural | Key determinants of ligand-receptor interactions. |
| Topological Polar Surface Area (TPSA) | Property | Predicts drug transport properties. |
| Electrostatic Potential | Electronic | Guides interactions with charged residues in a binding pocket. |
Mechanistic Studies of Biological Actions at the Molecular Level
A thorough understanding of the molecular mechanisms by which 1-Methylpiperidin-4-amine derivatives elicit their biological effects is crucial for their development as therapeutic agents. Future research will likely focus on elucidating these pathways to identify novel targets and optimize on-target activity while minimizing off-target effects.
Techniques such as cellular and biochemical assays can be used to determine the specific enzymes, receptors, or ion channels that are modulated by these compounds. For example, derivatives of the closely related 4-aminopiperidine (B84694) scaffold have been identified as inhibitors of Hepatitis C virus (HCV) assembly through high-throughput phenotypic screening. nih.gov Subsequent mechanistic studies revealed that these compounds interfere with a late-stage event in the viral life cycle, a mode of action distinct from many existing HCV drugs. nih.gov
Molecular dynamics (MD) simulations can provide dynamic insights into the interactions between 1-Methylpiperidin-4-amine-based ligands and their biological targets. These simulations can reveal conformational changes in the target protein upon ligand binding and help to explain the molecular basis of agonism or antagonism. Such studies have been instrumental in understanding the interaction of other piperidine-containing molecules with their receptors.
Exploration of Novel Derivatization and Functionalization Strategies
The synthetic tractability of the 1-Methylpiperidin-4-amine scaffold makes it an attractive starting point for the creation of diverse chemical libraries. The primary amine group at the 4-position and the tertiary amine within the piperidine ring offer multiple handles for chemical modification.
Future research will undoubtedly explore a wide range of derivatization strategies to expand the chemical diversity of compounds based on this scaffold. These can include, but are not limited to:
N-Acylation: Reaction of the primary amine with various carboxylic acids or their derivatives to introduce a wide array of functional groups.
N-Alkylation and Reductive Amination: Introduction of alkyl or arylalkyl substituents on the primary amine.
Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates and isothiocyanates to generate urea and thiourea derivatives, which are common motifs in bioactive molecules.
Sulfonamide Synthesis: Reaction with sulfonyl chlorides to produce sulfonamides, another important class of pharmacophores.
A study on the synthesis of 4-aminopiperidine derivatives as potential antitubercular agents explored various substitutions at the N-1 position and the C-4 amino group, demonstrating the feasibility of generating a wide range of analogues. nih.gov The synthesis of a library of 1-aryl-4-aminopiperidine analogues has also been reported, showcasing the utility of this scaffold in combinatorial chemistry.
Table 2: Potential Derivatization Reactions for 1-Methylpiperidin-4-amine
| Reaction Type | Reagent Example | Functional Group Introduced |
| N-Acylation | Benzoyl chloride | Benzamide |
| Reductive Amination | Benzaldehyde, Sodium triacetoxyborohydride (B8407120) | Benzylamine |
| Urea Formation | Phenyl isocyanate | Phenylurea |
| Sulfonamide Formation | Benzenesulfonyl chloride | Benzenesulfonamide |
Integration with High-Throughput Screening in Drug Discovery Pipelines
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against a plethora of biological targets. nih.gov The 1-Methylpiperidin-4-amine scaffold is well-suited for inclusion in HTS campaigns due to its drug-like properties and synthetic accessibility.
Libraries of derivatives based on 1-Methylpiperidin-4-amine can be synthesized and screened against a wide range of therapeutic targets, including G-protein coupled receptors (GPCRs), kinases, and proteases. The identification of initial "hits" from such screens can then be followed by structure-activity relationship (SAR) studies to optimize their potency and selectivity. The discovery of 4-aminopiperidine derivatives as inhibitors of HCV assembly originated from a high-throughput screen of a large chemical repository. nih.gov
Furthermore, the integration of computational library design with automated synthesis and HTS can create a powerful and efficient drug discovery pipeline. Virtual libraries of 1-Methylpiperidin-4-amine derivatives can be designed in silico, and promising candidates can be prioritized for synthesis and biological evaluation. This approach has been successfully applied to the generation of libraries of other piperidine-based compounds.
Q & A
Basic: What are the common synthetic routes for 1-Methylpiperidin-4-amine dihydrochloride?
Methodological Answer:
The synthesis typically involves Mannich reactions using formaldehyde, an amine component (e.g., phenethylamine hydrochloride), and a ketone precursor (e.g., acetophenone derivatives). Post-reduction steps convert intermediates to the primary amine, followed by dihydrochloride salt formation via HCl treatment . For example, derivatives like 1-aryl-3-phenethylamino-1-propanone hydrochlorides are synthesized via this route, yielding 87–98% under optimized conditions . Alternative pathways include nucleophilic substitution reactions on piperidine scaffolds, with subsequent methylation and hydrochloride salt precipitation .
Advanced: How can researchers optimize reaction yields for this compound synthesis?
Methodological Answer:
Optimization requires parameter control :
- Temperature : Microwave-assisted synthesis at 160°C accelerates reaction kinetics and improves yields (e.g., 80–90% in amination steps) .
- Catalysts : Use coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) to enhance amine derivatization efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures ensures high purity (>98%) .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- HPLC-UV : Employ mixed-mode columns (e.g., Primesep 100) with isocratic elution (water/ACN + H₂SO₄ buffer) for retention and detection at 200 nm .
- NMR : ¹H/¹³C NMR confirms structural integrity, with piperidine protons resonating at δ 2.5–3.5 ppm and aromatic protons at δ 7.0–8.0 ppm .
- Mass Spectrometry : ESI-MS identifies the molecular ion peak (e.g., m/z 264.2 for C₁₁H₁₇N₃·2HCl) .
- XPS : Validates surface functionalization in polymer composites (e.g., amine group quantification) .
Advanced: How does this compound interact with biological targets?
Methodological Answer:
The compound acts as a receptor antagonist (e.g., melanin-concentrating hormone-1 receptor) by mimicking endogenous amines. Mechanistic studies involve:
- Radioligand binding assays : Competitive displacement of [³H]-SNAP 7941 in rat brain membranes .
- Enzyme inhibition : Blocks semicarbazide-sensitive amine oxidase (SSAO), reducing leukocyte migration via hydrogen peroxide modulation .
- pH-dependent activity : Protonation at physiological pH enhances binding to cationic residues in enzyme active sites .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for powder handling to avoid inhalation .
- Storage : Store at -20°C in airtight containers to prevent hygroscopic degradation .
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced: How can researchers resolve contradictions in biological activity data?
Methodological Answer:
- Validation assays : Cross-validate receptor binding data with functional assays (e.g., cAMP accumulation for GPCRs) .
- Orthogonal techniques : Compare XPS surface analysis with FTIR to confirm amine group consistency .
- Batch analysis : Use LC-MS to rule out impurities (>98% purity threshold) .
Basic: How does pH affect the stability of this compound?
Methodological Answer:
- Acidic conditions (pH <3) : Stable due to protonated amine groups preventing oxidation .
- Neutral/basic conditions : Degrades via hydrolysis; monitor by HPLC for aldehyde byproducts .
- Buffered solutions : Use phosphate buffer (pH 2.5–3.0) for long-term storage .
Advanced: What computational approaches predict the compound’s interactions with novel targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model binding to MCH1 receptors (PDB: 6W4H) with ΔG < -8 kcal/mol .
- QSAR modeling : Correlate substituent effects (e.g., nitro groups) with cytotoxicity using Random Forest algorithms .
- MD simulations : Analyze stability of ligand-receptor complexes in lipid bilayers (GROMACS) .
Basic: What are key applications of this compound in drug development?
Methodological Answer:
- Opioid analogs : Structural analog of meperidine for pain management studies .
- Enzyme probes : Inhibits copper-containing amine oxidases in cardiovascular disease models .
- Peptide derivatization : Coupling agent for mass spectrometry-based proteomics .
Advanced: What strategies improve purification of this compound?
Methodological Answer:
- Ion-exchange chromatography : Separate hydrochloride salts using Dowex 50WX4 resin .
- Recrystallization : Optimize solvent ratios (e.g., ethanol:water 3:1) for crystal lattice formation .
- Centrifugal partitioning : Resolve diastereomers with hexane/ethyl acetate gradients .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
